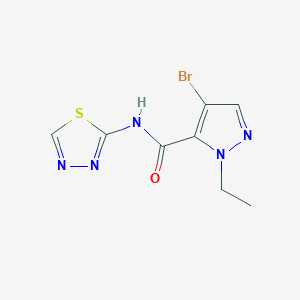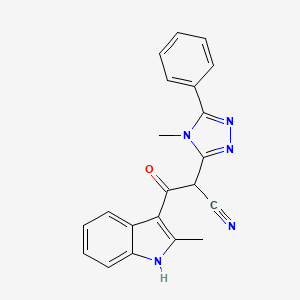
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one, also known as APY-1, is a chemical compound that has been widely studied for its potential applications in scientific research. APY-1 is a derivative of pyridinone and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one involves the inhibition of various enzymes. 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one inhibits CDK2 by binding to the ATP-binding site of the enzyme. It inhibits GSK-3β by binding to the substrate-binding site of the enzyme. 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one also inhibits JAK2 by binding to the catalytic site of the enzyme.
Biochemical and Physiological Effects:
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has also been found to inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Additionally, 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent activity against various enzymes and viruses. However, there are also some limitations to the use of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one. One potential direction is the development of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one derivatives with improved potency and selectivity. Another potential direction is the investigation of the potential use of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one in combination with other drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one and its potential applications in scientific research.
In conclusion, 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects and has been studied for its potential use in the treatment of cancer and viral infections. Further studies are needed to fully understand the mechanism of action of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one and its potential applications in scientific research.
Méthodes De Synthèse
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one can be synthesized through a multistep process. The first step involves the reaction of 2-pyridone with 1-bromohexane in the presence of potassium carbonate to form 6-bromohexyl-2-pyridone. The second step involves the reaction of 6-bromohexyl-2-pyridone with 2-pyridinecarboxaldehyde in the presence of sodium hydride to form 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one.
Applications De Recherche Scientifique
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has been studied for its potential applications in scientific research. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has also been found to inhibit the activity of several enzymes, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK-3β), and Janus kinase 2 (JAK2).
Propriétés
IUPAC Name |
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16-13(17(22)20-11-5-1-2-6-12-20)8-9-15(19-16)14-7-3-4-10-18-14/h3-4,7-10H,1-2,5-6,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYRYKWUSNCMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(NC2=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(carbamoylamino)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide](/img/structure/B7532080.png)


![3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7532114.png)

![1-[(2S)-2-(3-ethoxypiperidine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7532142.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide](/img/structure/B7532147.png)

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B7532167.png)
![2-cyclopropyl-3-oxo-N-[2-oxo-2-(1-phenylethylamino)ethyl]-1H-isoindole-1-carboxamide](/img/structure/B7532173.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide](/img/structure/B7532176.png)

![4-[[[4-(4-Methoxyphenyl)oxan-4-yl]methylamino]methyl]benzonitrile](/img/structure/B7532181.png)
